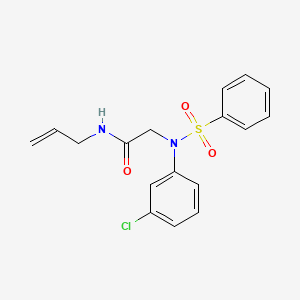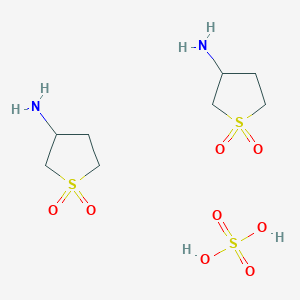![molecular formula C15H8Cl2N10O4 B5059657 5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole], commonly known as DCTN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a tetrazole-based compound that exhibits potential biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of DCTN is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body. For example, DCTN has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been reported to interact with certain receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DCTN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. DCTN has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, DCTN has been reported to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
DCTN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DCTN has also been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for drug development. However, there are also limitations associated with the use of DCTN in lab experiments. For example, it has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DCTN. One potential area of research is the development of DCTN-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential anticancer properties of DCTN. Additionally, further studies are needed to elucidate the exact mechanism of action of DCTN and to identify its molecular targets in the body.
Conclusion:
In conclusion, DCTN is a synthetic compound that exhibits potential biological activities, making it a promising candidate for drug development. It has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential use in the treatment of Alzheimer's disease. The exact mechanism of action of DCTN is not fully understood, but it is believed to interact with specific molecular targets in the body. While there are limitations associated with the use of DCTN in lab experiments, there are also several advantages, including its ease of synthesis and potent biological activities. Future research on DCTN may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of DCTN involves the reaction between 4-nitrophenylhydrazine and 1,1,2-trichloroethane-1,2-dione in the presence of sodium azide. The reaction proceeds through the formation of an intermediate, which is then converted to DCTN by the action of sodium hydroxide. The yield of DCTN is reported to be around 70%.
科学的研究の応用
DCTN has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. DCTN has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
特性
IUPAC Name |
5-[dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N10O4/c16-15(17,13-18-20-22-24(13)9-1-5-11(6-2-9)26(28)29)14-19-21-23-25(14)10-3-7-12(8-4-10)27(30)31/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAMGOQIABFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-])(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)

![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)

![N-[3-(3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5059637.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)

![7-[(4-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5059649.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)